molecular formula C20H24N2O2 B10783462 Quinidine-d3

Quinidine-d3

Cat. No.: B10783462
M. Wt: 327.4 g/mol
InChI Key: LOUPRKONTZGTKE-QMROFPFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinidine-d3 is a deuterium-labeled derivative of quinidine, a well-known class Ia antiarrhythmic agent. Quinidine itself is a stereoisomer of quinine, an alkaloid derived from the bark of the Cinchona tree. This compound retains the pharmacological properties of quinidine but is labeled with deuterium, making it useful in various scientific research applications, particularly in mass spectrometry and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinidine-d3 involves the incorporation of deuterium into the quinidine molecule. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in quinidine with deuterium atoms using deuterated solvents under specific conditions.

    Deuterated Reagents: Another approach is to use deuterated reagents in the synthesis of quinidine, ensuring that the deuterium atoms are incorporated into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is carefully controlled to ensure high purity and consistent labeling of deuterium atoms. The final product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Quinidine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Scientific Research Applications

Quinidine-d3 is widely used in scientific research due to its labeled deuterium atoms, which make it an excellent internal standard for mass spectrometry. Its applications include:

Mechanism of Action

Quinidine-d3, like quinidine, exerts its effects by blocking voltage-gated sodium channels (Nav1.5) in cardiac cells. This action prolongs the action potential duration and refractory period, thereby stabilizing the cardiac rhythm. This compound also inhibits potassium channels, which contributes to its antiarrhythmic properties. The molecular targets include sodium channels and potassium channels, and the pathways involved are related to the modulation of ion fluxes across the cardiac cell membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Quinidine-d3

This compound is unique due to its deuterium labeling, which enhances its utility in research applications, particularly in mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex biological matrices. This makes this compound an invaluable tool in pharmacokinetic and drug metabolism studies .

Biological Activity

Quinidine-d3 is a deuterium-labeled derivative of quinidine, a well-known class Ia antiarrhythmic agent. This compound exhibits significant biological activity, particularly in the modulation of cardiac rhythms and the management of arrhythmias. Understanding its mechanisms, efficacy, and safety is crucial for its application in clinical settings.

This compound functions primarily by blocking voltage-gated sodium channels (Nav1.5) in cardiac cells. This blockade prolongs the action potential duration and refractory period, stabilizing cardiac rhythm. Additionally, it inhibits certain potassium channels, enhancing its antiarrhythmic properties. The molecular targets include:

  • Sodium Channels : Reduces sodium influx.
  • Potassium Channels : Inhibits potassium currents such as IKrI_{Kr} and IKsI_{Ks}, contributing to the prolongation of the action potential duration.

Case Studies and Clinical Trials

  • Maintenance of Sinus Rhythm :
    A meta-analysis involving six randomized control trials assessed quinidine's effectiveness in maintaining sinus rhythm after cardioversion from atrial fibrillation. The results indicated that patients treated with quinidine had higher rates of maintaining sinus rhythm at 3, 6, and 12 months compared to the control group:
    Time (Months)Quinidine Group (%)Control Group (%)Rate Difference (%)
    3694524
    6583323
    12502524
    However, the study also noted an increased total mortality rate in the quinidine group compared to controls (2.9% vs. 0.8%) .
  • Multifocal Ectopic Purkinje-Related Premature Contractions (MEPPC) :
    A case study reported successful management of MEPPC using low-dose quinidine combined with verapamil. The patient experienced a significant reduction in premature ventricular contractions (PVCs) with minimal side effects, demonstrating quinidine's effectiveness even at lower doses .

Pharmacokinetics and Drug Interactions

This compound's unique isotopic labeling allows for precise studies of drug metabolism and pharmacodynamics. It interacts with over 597 drugs, including anticoagulants and other antiarrhythmics, making it a valuable tool in pharmacological research .

Metabolic Impact

In vivo studies have shown that quinidine significantly alters metabolic ratios when co-administered with other drugs, enhancing their elimination profiles . For example, a study demonstrated that administration of quinidine increased metabolic ratios by an average of 26-fold when tested with debrisoquine.

Safety Profile

While this compound is effective as an antiarrhythmic agent, it is associated with several side effects:

  • Gastrointestinal Intolerance : Commonly reported side effect leading to dose limitations.
  • QT Prolongation : Increased risk of torsades de pointes due to its effects on cardiac repolarization.

These safety concerns necessitate careful monitoring in clinical use.

Summary

This compound is a potent antiarrhythmic agent with significant biological activity characterized by its ability to stabilize cardiac rhythms through sodium and potassium channel blockade. Clinical studies underscore its efficacy in maintaining sinus rhythm and managing specific arrhythmias like MEPPC, although safety concerns regarding mortality rates and side effects must be addressed.

Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-/m0/s1/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-QMROFPFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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